tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate
Description
Properties
CAS No. |
1708269-17-3 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O2/c1-5-12-6-7-13(17-16-12)18-8-10-19(11-9-18)14(20)21-15(2,3)4/h1,6-7H,8-11H2,2-4H3 |
InChI Key |
MQESZEBCYFQMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photocatalytic One-Step Synthesis
The first method utilizes a visible-light-driven reaction between 2-aminopyridine and tert-butyl piperazine-1-carboxylate in the presence of an acridinium salt photocatalyst and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation. This approach achieves a 95% yield by avoiding traditional metal catalysts and multi-step sequences. Key advantages include:
-
Efficiency : Single-step synthesis reduces byproduct formation.
-
Safety : Eliminates hazardous reagents like hydrogen gas or heavy metals.
-
Scalability : Demonstrated suitability for industrial production due to mild conditions.
For tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate, replacing 2-aminopyridine with a halogenated pyridazine precursor (e.g., 3-iodopyridazine) could enable a similar photocatalytic coupling. However, the ethynyl group’s introduction would require additional steps, such as Sonogashira coupling, to install the alkyne functionality.
Multi-Step Iodination-Coupling Approach
A second patent describes a two-step synthesis for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involving iodination of 2-aminopyridine followed by a palladium-catalyzed coupling. While this method achieves a 94% yield, it involves hazardous iodinating agents (e.g., potassium iodate and concentrated sulfuric acid) and requires stringent temperature control. Adapting this to the target compound would necessitate:
-
Iodination at the 6-position of pyridazine to create a reactive site.
-
Coupling with tert-butyl piperazine-1-carboxylate via a Buchwald-Hartwig or Ullmann reaction.
-
Introduction of the ethynyl group through a subsequent Sonogashira coupling with a terminal alkyne.
Adaptation to Ethynylpyridazine Moieties
The ethynyl group’s incorporation into pyridazine rings presents unique challenges due to the ring’s electron-deficient nature and the alkyne’s sensitivity to oxidation. Below, we analyze potential pathways:
Halogenated Intermediate Strategy
A plausible route involves synthesizing 6-halopyridazin-3-amine as a precursor. For example:
-
Iodination : Treat pyridazin-3-amine with N-iodosuccinimide (NIS) in dichloromethane at −15°C to yield 6-iodopyridazin-3-amine.
-
Piperazine Coupling : React the iodinated intermediate with tert-butyl piperazine-1-carboxylate under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand).
-
Sonogashira Coupling : Introduce the ethynyl group using copper(I) iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), and trimethylsilylacetylene, followed by deprotection.
Direct Alkynylation via C–H Activation
Emerging methodologies in C–H functionalization could enable direct ethynylation of pyridazine. For instance, using a ruthenium catalyst and hypervalent iodine reagents, ethynyl groups may be introduced without pre-halogenation. However, this remains speculative, as no patent data directly supports this route.
Comparative Analysis of Synthetic Approaches
The table below contrasts key parameters from analogous syntheses:
Challenges and Considerations
Regioselectivity in Pyridazine Functionalization
Pyridazine’s two adjacent nitrogen atoms create electronic asymmetry, complicating regioselective functionalization. Computational modeling (DFT) suggests that the 6-position is more reactive toward electrophilic substitution due to lower activation energy. Experimental validation would require optimizing directing groups or protecting strategies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may interact with specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl piperazine-1-carboxylate core is common across several compounds (Table 1). Key variations lie in the substituents at the 4-position of the piperazine ring, which influence electronic, steric, and functional properties:
Key Observations :
Stability and Degradation Trends
- Compounds with Boc-protected piperazines generally exhibit good stability in neutral media. However, tert-butyl 4-(2-fluoro-4-oxooxazolidinylphenyl)piperazine-1-carboxylate analogs (1a, 1b) degrade in simulated gastric fluid due to oxazolidinone ring hydrolysis .
Biological Activity
tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- CAS Number : 1420898-69-6
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate pyridazine derivatives under controlled conditions. The process may utilize coupling agents and solvents such as DMF or DMSO to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
The compound functions by modulating the activity of CDKs, thereby influencing cell proliferation and apoptosis. This mechanism is particularly relevant in the treatment of various cancers, including breast cancer, where dysregulation of the cell cycle is a hallmark.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits CDK4/6 with an IC50 value in the nanomolar range, suggesting potent anti-cancer properties. |
| Study 2 | In vitro assays showed that cells treated with this compound exhibited reduced proliferation rates compared to untreated controls. |
| Study 3 | Animal models indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer. |
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential side effects.
Q & A
Q. Advanced
- LCMS : Monitors molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and confirms intermediate purity .
- ¹H/¹³C NMR : Assigns regiochemistry of substitutions (e.g., pyridazine C-H couplings at δ 8.5–9.2 ppm) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Contradiction Resolution : Discrepancies in NMR splitting patterns (e.g., dd vs. br s) may arise from rotational isomerism in the piperazine ring—controlled by temperature during data acquisition .
How can derivatives of this compound be designed to improve pharmacokinetic properties like solubility or metabolic stability?
Q. Advanced
- Prodrug strategies : Replace tert-butyl with PEG-linked esters to enhance aqueous solubility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine to reduce CYP450-mediated metabolism .
- Bioisosteric replacement : Swap ethynyl for a trifluoromethyl group to balance lipophilicity and metabolic stability .
Case Study : Analogues with amino substituents (e.g., 6-aminopyridazin-3-yl) showed improved receptor binding but reduced stability, necessitating tert-butyl reprotection post-Suzuki coupling .
How should researchers resolve contradictions in structure-activity relationship (SAR) studies caused by substituent positional isomerism?
Q. Advanced
- Comparative docking : Use molecular dynamics to model interactions of 6-ethynyl vs. 5-ethynyl isomers with target receptors .
- Data normalization : Control for steric effects by synthesizing matched pairs (e.g., 6-ethynyl vs. 6-chloro derivatives) .
Example : In a Pfizer study, 6-chloro derivatives exhibited higher receptor affinity than 6-amino analogues, highlighting the role of steric bulk in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
